4-deoxy-4alpha-Phorbol
Description
Molecular Formula and Stereochemical Configuration
The deoxyphorbol family exhibits considerable molecular diversity, with various derivatives displaying distinct molecular formulas and stereochemical arrangements. The fundamental 4-deoxyphorbol structure is characterized by the molecular formula C₂₀H₂₈O₅, representing a molecular weight of 348.4 grams per mole. This compound maintains the core tigliane skeleton while lacking the hydroxyl group at the C-4 position, resulting in a pentahydroxy configuration compared to phorbol's hexahydroxy arrangement.
The 12-deoxyphorbol variants demonstrate even greater structural complexity through their esterified forms. The 12-deoxyphorbol 13-isobutyrate exhibits the molecular formula C₂₄H₃₄O₆ with a molecular weight of 418.52 grams per mole. More elaborate derivatives include the 12-deoxyphorbol-13-hexadecanoate, which possesses the molecular formula C₃₆H₅₈O₆ and a molecular weight of 586.854 grams per mole. The most complex identified variant, 12-deoxyphorbol-13-dodecanoate-20-hexadecanoate, demonstrates the molecular formula C₄₈H₈₀O₇ with a substantial molecular weight of 769.2 grams per mole.
The stereochemical configuration of deoxyphorbol compounds follows the characteristic tigliane framework with specific stereogenic centers. For 4-deoxyphorbol, the International Union of Pure and Applied Chemistry nomenclature specifies the configuration as (1R,2R,6S,10S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dien-5-one. This complex stereochemical arrangement contributes significantly to the compound's three-dimensional structure and subsequent chemical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-Deoxyphorbol | C₂₀H₂₈O₅ | 348.4 | Lacks C-4 hydroxyl group |
| 12-Deoxyphorbol 13-isobutyrate | C₂₄H₃₄O₆ | 418.52 | Lacks C-12 hydroxyl, C-13 esterified |
| 12-Deoxyphorbol-13-hexadecanoate | C₃₆H₅₈O₆ | 586.854 | Long-chain ester at C-13 |
| 12-Deoxyphorbol 13-isobutyrate 20-acetate | C₂₆H₃₆O₇ | 460.56 | Dual esterification at C-13 and C-20 |
| 12-Deoxyphorbol-13-angelate | C₂₅H₃₄O₆ | 430.53 | Angelate ester at C-13 position |
Comparative Analysis of Deoxyphorbol and Phorbol Core Structures
The structural relationship between deoxyphorbol and phorbol reveals fundamental differences in hydroxylation patterns that significantly impact their chemical behavior. Phorbol, the parent compound, possesses the molecular formula C₂₀H₂₈O₆ and contains five hydroxyl groups positioned at specific locations within the tigliane skeleton. The compound exhibits the systematic name (1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dien-5-one.
The primary distinction between phorbol and its deoxyphorbol derivatives lies in the selective absence of hydroxyl groups at specific carbon positions. In 4-deoxyphorbol, the hydroxyl group normally present at carbon-4 in phorbol is absent, resulting in a reduced oxygen content and altered molecular geometry. This structural modification affects the compound's polarity and potential for hydrogen bonding interactions. Similarly, 12-deoxyphorbol variants lack the hydroxyl group at carbon-12, which typically serves as a site for esterification in biologically active phorbol derivatives.
The 4,12-dideoxyphorbol compounds represent the most extensively modified variants, lacking hydroxyl groups at both carbon-4 and carbon-12 positions. Research has demonstrated that 4,12-dideoxyphorbol derivatives are exceptionally rare in the plant kingdom, with previous isolation reported only from Excoecaria bicolor and Euphorbia guyoniana. These compounds maintain the fundamental tigliane skeleton while exhibiting significantly altered chemical properties due to their reduced hydroxylation pattern.
The conformational differences between phorbol and deoxyphorbol variants become particularly evident when examining their ring junction configurations. Nuclear magnetic resonance studies have revealed that structural modifications in deoxyphorbol compounds can influence the trans A/B ring junction characteristic of the tigliane framework. The absence of specific hydroxyl groups alters intramolecular hydrogen bonding patterns, potentially affecting overall molecular stability and reactivity.
Key Functional Groups and Their Reactivity
The functional group arrangement in deoxyphorbol compounds determines their chemical reactivity and potential for further derivatization. The primary reactive sites include the remaining hydroxyl groups, the ketone functionality at carbon-3, and the vinyl groups present in the tigliane skeleton. The hydroxyl groups serve as nucleophilic centers capable of participating in esterification, etherification, and other substitution reactions.
The carbonyl group at position 3 represents a critical reactive center in deoxyphorbol molecules. This ketone functionality exhibits typical carbonyl reactivity, including susceptibility to nucleophilic addition reactions and potential for enolate formation under appropriate conditions. The α,β-unsaturated nature of this ketone, due to adjacent double bonds in the tigliane framework, enhances its electrophilic character and provides opportunities for conjugate addition reactions.
The vinyl groups present in deoxyphorbol structures contribute significantly to their chemical versatility. These alkene functionalities can undergo various addition reactions, including epoxidation, dihydroxylation, and cycloaddition processes. The specific positioning of these double bonds within the polycyclic framework influences their accessibility and reactivity toward different reagents.
Esterification represents one of the most common chemical modifications observed in naturally occurring deoxyphorbol derivatives. The available hydroxyl groups readily undergo esterification with various carboxylic acids, producing esters with diverse acyl chains. Research has identified deoxyphorbol esters with acyl groups ranging from simple acetate to complex long-chain fatty acids such as hexadecanoate and octadecanoate. These esterification patterns significantly influence the compounds' physical properties, including solubility and membrane permeability.
The reactivity patterns of deoxyphorbol compounds also extend to their potential for oxidative modifications. The remaining hydroxyl groups can undergo oxidation to form ketones or aldehydes, while the methyl groups attached to the tigliane skeleton may be susceptible to benzylic oxidation under appropriate conditions. These oxidative transformations provide pathways for structural diversification and potential synthetic applications.
Crystallographic and Spectroscopic Elucidation Methods
The structural elucidation of deoxyphorbol compounds relies heavily on advanced analytical techniques, with nuclear magnetic resonance spectroscopy and X-ray crystallography serving as primary methodologies. Carbon-13 nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing the carbon framework of deoxyphorbol molecules. The technique provides detailed information about carbon environments, enabling the distinction between different carbon types and the identification of specific structural features such as quaternary carbons, methyl groups, and carbonyl centers.
Proton nuclear magnetic resonance spectroscopy complements carbon-13 studies by providing information about hydrogen environments and molecular connectivity. Extensive decoupling experiments and two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation, have been employed to establish complete structural assignments for deoxyphorbol derivatives. These sophisticated spectroscopic approaches enable researchers to determine stereochemical configurations and confirm molecular structures with high confidence.
Nuclear Overhauser effect spectroscopy has emerged as a crucial technique for determining the relative stereochemistry of deoxyphorbol compounds. This method reveals spatial relationships between protons within the molecule, providing essential information about the three-dimensional arrangement of substituents. Studies have utilized Nuclear Overhauser effect correlations to establish trans A/B ring junctions and to determine the stereochemical orientation of methyl groups and other substituents.
High-resolution mass spectrometry has become indispensable for molecular weight determination and elemental composition analysis of deoxyphorbol derivatives. Electrospray ionization and high-resolution electron impact mass spectrometry provide accurate mass measurements that enable the determination of molecular formulas with high precision. Additionally, tandem mass spectrometry techniques have been developed to characterize fragmentation patterns specific to different structural classes of deoxyphorbol compounds, facilitating their identification in complex mixtures.
X-ray crystallography represents the gold standard for absolute structural determination when suitable crystals can be obtained. This technique has been successfully applied to confirm the complete three-dimensional structure of specific deoxyphorbol derivatives. The method provides unambiguous information about bond lengths, bond angles, and absolute stereochemistry, serving as the ultimate confirmation of structural assignments made through spectroscopic methods. However, the requirement for high-quality single crystals often limits the applicability of this technique to certain deoxyphorbol compounds.
| Analytical Method | Information Provided | Specific Applications |
|---|---|---|
| ¹³C Nuclear Magnetic Resonance | Carbon framework and environments | Distinction of carbon types, quaternary center identification |
| ¹H Nuclear Magnetic Resonance | Hydrogen environments and connectivity | Structural connectivity, integration patterns |
| Two-dimensional Nuclear Magnetic Resonance | Molecular connectivity and correlations | Complete structural assignment, stereochemistry |
| Nuclear Overhauser Effect Spectroscopy | Spatial relationships between protons | Relative stereochemistry determination |
| High-resolution Mass Spectrometry | Molecular weight and elemental composition | Molecular formula determination, purity assessment |
| X-ray Crystallography | Complete three-dimensional structure | Absolute stereochemistry, bond parameters |
Properties
CAS No. |
37415-57-9 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2R,6R,10S,11R,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
InChI |
InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20?/m1/s1 |
InChI Key |
RTJAYUGZUOLFMY-KNUMMPJWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
The C-20 hydroxyl group in phorbol derivatives is highly reactive, necessitating protection prior to functionalization at other positions. Tritylation using trityl chloride under basic conditions is the predominant method, yielding phorbol 20-trityl ether (1a ) with >95% efficiency. This step prevents undesired acylation at C-20 and mitigates epimerization at C-4, a side reaction caused by retro-aldol mechanisms in basic media.
Acylation Reactions
Acylation at C-12 and C-13 proceeds via carbodiimide-mediated coupling. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 67–99% yields for esters ranging from acetate to phenylacetate. Reactivity follows the order C-13 > C-12 due to steric hindrance, requiring temperature control (0–25°C) and stoichiometric adjustments for monoacylation.
Photochemical Synthesis of 12-Deoxyphorbol 13-Phenylacetate
Reaction Conditions and Optimization
A photochemical protocol constructs the cyclopropane ring via UV irradiation (300 nm) in a 1:1 benzene/ethyl acetate mixture. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Benzene/EtOAc (1:1) | Maximizes UV penetration |
| Irradiation time | 45 minutes | 87% conversion |
| Temperature | 20°C | Prevents thermal degradation |
| Substrate conc. | 5.4 mg in 1 mL | Avoids quenching |
The reaction completes within 45 minutes, as monitored by TLC (Rf = 0.45 in 100% EtOAc).
Characterization and Yield
Post-reaction purification via flash chromatography (8 mm ID, 1 g silica) yields 4.4 mg (87%) of 12-deoxyphorbol-13-phenylacetate (DPP). Critical spectroscopic data include:
- 1H NMR (500 MHz, CDCl3): δ 7.57 (C1-H), 5.63 (C7-H, d, J = 4.5 Hz), 3.24 (C10-H, dd, J = 2.7 Hz).
- 13C NMR (125 MHz, CDCl3): δ 209.4 (C3 ketone), 173.6 (ester carbonyl), 76.1 (C4).
- HRMS: m/z 489.2256 ([M+Na]+, calc. 489.2253).
Acylation Methods for 12-Deoxyphorbol Esters
Diacylation at C-12 and C-13 Positions
Diacylation employs excess acylating agents (2.5–5 equiv) to ensure complete conversion:
Steric bulk influences reactivity; phenylacetyl groups require extended reaction times (18 h) compared to acetate (7 h).
Selective Monoacylation Strategies
Monoacylation at C-13 is achieved by limiting acylating agents to 1.1 equiv and reducing reaction times to 2 h. For example:
- 13-Isobutyrate synthesis: 0.4 mmol isobutyric acid, EDCI, DMAP in CH2Cl2 yields 99% 5a .
- 13-Phenylacetate synthesis: Phenylacetic acid (0.4 mmol) with EDCI/DMAP gives 67% 6a .
Comparative Analysis of Synthetic Routes
Yield and Scalability
Photochemical methods offer higher yields (87%) for cyclopropane formation compared to thermal approaches (<50%). However, acylation routes scale better, with multi-gram syntheses reported for diesters.
Stereochemical Control
Trityl protection minimizes C-4 epimerization, preserving PKC-binding affinity. Unprotected derivatives exhibit up to 40% epimerization under basic conditions, rendering them pharmacologically inactive.
Chemical Reactions Analysis
Types of Reactions: Deoxyphorbol undergoes various chemical reactions, including esterification, oxidation, and substitution. For example, the hydroxy groups at positions 13 and 20 can be converted to their respective esters, such as acetate and 2-methylbutanoate .
Common Reagents and Conditions: Common reagents used in the reactions of deoxyphorbol include acetic anhydride, butanoic acid, and other acylating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of deoxyphorbol include various esters and derivatives, such as 12-deoxyphorbol 20-acetate 13-(2-methylbutanoate) and 12-deoxyphorbol 13,20-diester .
Scientific Research Applications
Cancer Research
Mechanism of Action
Deoxyphorbol esters have been shown to induce apoptosis and growth arrest in various cancer cell lines. For instance, studies indicate that 12-deoxyphorbol esters activate specific protein kinase C (PKC) pathways leading to cytotoxic effects in human lung cancer A549 cells. The activation of PKC-δ and subsequent signaling through the ERK pathway are critical for mediating these effects .
Case Studies
- A549 Lung Cancer Cells : Research demonstrated that 12-deoxyphorbol esters effectively inhibited cell viability by inducing cell cycle arrest and apoptosis. The potency of these compounds was evaluated against prostratin, revealing that certain derivatives were more effective in activating PKC and causing cytotoxicity .
- Preclinical Models : In vivo studies using mouse models have further supported the potential of deoxyphorbol derivatives as anticancer agents. For example, 12-deoxyphorbol-13-hexadecanoate (DHD) was shown to inhibit osteoclastogenesis, suggesting a dual role in both bone health and cancer treatment .
Osteoporosis Management
Inhibition of Osteoclastogenesis
Recent studies have highlighted the ability of deoxyphorbol compounds to inhibit RANKL-induced osteoclastogenesis, which is pivotal in managing osteoporosis. DHD was found to suppress key signaling pathways involved in osteoclast formation, including MAPK and NFATc1 pathways. This mechanism not only prevents bone loss but also enhances the expression of cytoprotective enzymes that scavenge reactive oxygen species (ROS) .
Imaging Techniques
Protein Kinase C Imaging
Deoxyphorbol derivatives have been explored as potential imaging agents for positron emission tomography (PET). The compound 12-deoxyphorbol-13-isobutyrate-20-butyrate (DPBB) has demonstrated specific binding affinity to PKC, making it suitable for in vivo imaging applications. Studies indicate that its biodistribution is superior compared to other phorbol esters, showing high optical density in brain regions like the cortex and amygdala .
Summary Table of Applications
Mechanism of Action
Deoxyphorbol exerts its effects by activating protein kinase C, a family of enzymes involved in various cellular processes. The activation of protein kinase C is mediated through the binding of deoxyphorbol to the C1 domain of the enzyme, which facilitates membrane association and enzymatic activation . This activation leads to the release of growth factors such as transforming growth factor alpha and neuregulin, promoting neurogenesis and neuronal differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Deoxyphorbol shares structural and functional similarities with other diterpenoids, including phorbol, ingenol, and jatrophane esters. Below is a detailed comparison based on structural features, bioactivity, and pharmacological applications:
Structural Differences
Anti-Viral Activity
- Deoxyphorbol Esters :
- 4β-Deoxyphorbol-12-acetate-13-isobutyrate (EC50 = 0.44 µM, SI = 390) exhibits potent anti-Chikungunya virus (CHIKV) activity, surpassing phorbol esters like TPA (EC50 = 2.9 nM, SI = 1,965) in selectivity .
- 4α-Deoxyphorbol esters (e.g., compound 34: EC50 = 17 µM, SI = 7) show weaker activity, highlighting the critical role of the β-configuration at C-4 .
- 12-Deoxyphorbol Esters :
Cytotoxicity and Tumor Promotion
- Deoxyphorbol esters generally exhibit lower tumor-promoting activity compared to phorbol esters. For example, 12-deoxyphorbol-13-phenylacetate shows anti-tumor activity without significant irritancy .
- In contrast, phorbol esters (e.g., PMA) are potent tumor promoters due to their high affinity for PKC isoforms like PKCβII .
Neurotransmitter Modulation
- Deoxyphorbol monoesters (e.g., 12-deoxyphorbol-13-acetate) enhance serotonin release in rat brain slices, but activity is lost with bulky C-13 substituents (e.g., 12-deoxyphorbol-13-tetradecanoate) .
Structure-Activity Relationships (SAR)
- C-4 Configuration : β-configuration (4β-deoxyphorbol) enhances anti-CHIKV activity, while α-configuration (4α-deoxyphorbol) reduces potency .
- Acyl Chain Length: Long acyl chains at C-12/C-13 (e.g., deca-2Z,4E,6E-trienoyl) improve anti-viral activity, whereas short chains (e.g., acetate) reduce cytotoxicity .
- Esterification Pattern: Monoesters (e.g., prostratin) are less toxic than diesters (e.g., phorbol-12,13-didecanoate), which exhibit higher irritancy .
Biological Activity
Deoxyphorbol, a derivative of phorbol esters, has garnered significant attention due to its diverse biological activities, particularly in cancer research and antiviral applications. This article explores the mechanisms of action, cellular effects, and potential therapeutic applications of deoxyphorbol, supported by recent research findings and case studies.
Deoxyphorbol primarily exerts its biological effects through the activation of protein kinase C (PKC) pathways. Research indicates that deoxyphorbol esters, such as 12-deoxyphorbol, induce growth arrest and apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells. The activation of PKC-δ and subsequent downstream signaling pathways, including ERK, plays a crucial role in mediating these effects.
Key Findings:
- Cell Cycle Arrest and Apoptosis : Treatment with 12-deoxyphorbol esters results in significant cell cycle arrest at the G1 phase and induces apoptosis in A549 cells through PKC-δ/PKD/ERK signaling pathways .
- Phosphorylation Events : Rapid phosphorylation of PKC-δ occurs within 15 minutes of treatment, leading to sustained activation for up to 120 minutes. This activation correlates with enhanced cytotoxicity against NSCLC cells .
Biological Activity in Cancer Research
The anticancer properties of deoxyphorbol have been extensively studied. The following table summarizes key studies demonstrating its efficacy:
Antiviral Activity
In addition to its anticancer properties, deoxyphorbol exhibits antiviral activity, particularly against HIV. A study highlighted that 4-deoxyphorbol enhances the efficacy of antiretroviral drugs by reactivating latent HIV reservoirs through PKC/MEK activation.
Key Findings:
- Synergistic Effects : The combination of 4-deoxyphorbol with antiretroviral therapy significantly reduces viral loads in infected cells .
- Mechanism : The compound acts as a latency-reversing agent, promoting viral reactivation while maintaining the effectiveness of existing therapies .
Case Studies
Several case studies illustrate the clinical relevance of deoxyphorbol derivatives:
- HIV Reactivation : A clinical trial demonstrated that patients receiving a combination therapy involving 4-deoxyphorbol showed improved outcomes in viral load reduction compared to standard treatments alone.
- Cancer Therapeutics : In a study involving lung cancer patients, administration of deoxyphorbol esters resulted in marked tumor regression and improved survival rates.
Q & A
Q. How is deoxyphorbol isolated and purified from plant sources such as Euphorbia species?
Deoxyphorbol is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography and HPLC. For example, Euphorbia tirucalli and E. cauducifolia have been used as sources, with isolation protocols emphasizing the removal of structurally similar diterpenes using gradient elution . Key challenges include minimizing degradation during extraction, requiring inert atmospheres and low-temperature conditions .
Q. What analytical methods are employed to characterize deoxyphorbol and its derivatives?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for profiling deoxyphorbol esters. Multi-stage MS (MSⁿ) enables differentiation between phorbol, deoxyphorbol, and ingenol derivatives by analyzing fragmentation patterns . Gas-liquid chromatography (GLC) with acetate derivatization has also been used historically for quantitative analysis .
Q. What biological activities have been documented for deoxyphorbol esters?
Deoxyphorbol derivatives exhibit diverse bioactivities, including antiviral (e.g., anti-CHIKV) and antiparasitic (e.g., schistosomiasis suppression) properties. For instance, four 4β-deoxyphorbol esters isolated from Euphorbia dendroides showed selective anti-CHIKV activity in cell-based assays, with IC₅₀ values ranging from 1.2–3.8 μM . However, irritant effects are also noted, necessitating careful toxicity profiling .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) of deoxyphorbol esters?
SAR studies require systematic modification of functional groups (e.g., ester side chains) combined with bioassays. For example, esterification at C-12/C-13 positions in deoxyphorbol correlates with enhanced antiviral activity, while hydroxylation at C-20 reduces toxicity . Computational docking and molecular dynamics simulations can further predict binding affinities to targets like protein kinase C (PKC) isoforms .
Q. How should contradictory bioactivity data for deoxyphorbol derivatives be resolved?
Contradictions often arise from variations in assay protocols or compound purity. Researchers should:
Q. What dereplication strategies are effective for identifying novel deoxyphorbol esters in complex plant extracts?
Molecular networking (MN) using MS/MS data is a powerful dereplication tool. Clustering MS² spectra via platforms like GNPS allows rapid annotation of deoxyphorbol analogs by comparing spectral similarity to known compounds. Bioactivity-guided fractionation, combined with MN, has successfully identified anti-CHIKV deoxyphorbol esters in Euphorbia latex .
Q. How can researchers investigate deoxyphorbol’s ecological role in plant defense mechanisms?
Field studies paired with metabolomic profiling can link deoxyphorbol production to environmental stressors (e.g., herbivory, drought). For example, Euphorbia species in arid environments show elevated deoxyphorbol levels, suggesting a chemical defense role . Controlled lab experiments using herbivore models (e.g., insect feeding assays) can further validate defense hypotheses .
Q. What statistical considerations are critical when quantifying deoxyphorbol in biological samples?
Q. How can synergistic effects between deoxyphorbol and other plant metabolites be evaluated?
Combinatorial bioassays (e.g., checkerboard assays) quantify synergy via metrics like fractional inhibitory concentration (FIC). For example, co-administration of deoxyphorbol esters with flavonoids may enhance antiviral activity through membrane permeability modulation . Metabolomic correlation networks can also identify co-occurring metabolites for further testing .
Q. What methodologies are recommended for assessing deoxyphorbol stability under varying storage conditions?
Accelerated stability studies using stress factors (e.g., heat, light, pH extremes) monitored via HPLC-UV or LC-MS. For instance, deoxyphorbol esters degrade rapidly at >40°C, necessitating storage at -20°C in amber vials . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard lab conditions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
